2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide

CNS drug design 5-HT1A receptor physicochemical property optimization

2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide (CAS 1235349-22-0) is a low-molecular-weight methanesulfonyl-piperidine scaffold designed for CNS-penetrant lead optimization. With only a single hydrogen bond donor (MW 316.46 vs. 450.64 for clinical candidate PRX-00023), it offers superior ligand efficiency aligned with CNS MPO desirability criteria. The absence of the arylpiperazine-sulfonamide moiety enables divergent polypharmacology at aminergic GPCRs, sigma receptors, or metabolic enzymes. Ideal for scaffold-hopping SAR investigations comparing cyclohexylacetamide versus arylpiperazine-sulfonamide linkers. Available on request for medicinal chemistry teams requiring a modular, low-MW starting point for pharmacophore installation and receptor selectivity tuning.

Molecular Formula C15H28N2O3S
Molecular Weight 316.46
CAS No. 1235349-22-0
Cat. No. B2687950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide
CAS1235349-22-0
Molecular FormulaC15H28N2O3S
Molecular Weight316.46
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)CC2CCCCC2
InChIInChI=1S/C15H28N2O3S/c1-21(19,20)17-9-7-14(8-10-17)12-16-15(18)11-13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18)
InChIKeyIKXSSYDJAIKDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide: Procurement-Relevant Chemical Identity and Structural Class


2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide (CAS 1235349-22-0) is a synthetic small molecule (C15H28N2O3S, MW 316.46 g/mol) belonging to the methanesulfonyl-piperidine acetamide class. Its structure features a cyclohexylacetamide moiety linked via a methylene bridge to a 1-methanesulfonylpiperidine ring. This scaffold is represented in CNS-penetrant chemical space, with structurally related methanesulfonyl-piperidine derivatives achieving clinical investigation as highly selective 5-HT1A receptor partial agonists (e.g., PRX-00023, Ki = 1 nM) .

Why Generic 5-HT1A Agonists Cannot Substitute for 2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide in Specific Research Contexts


Within the methanesulfonyl-piperidine class, subtle structural variations produce profound differences in receptor selectivity, intrinsic efficacy, and off-target profiles. For instance, the clinical candidate PRX-00023 (a 5-HT1A partial agonist, Ki = 1 nM) differs from 2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide by replacing the cyclohexylacetamide group with an arylpiperazine-sulfonamide moiety. Such modifications alter molecular weight (450.64 vs. 316.46 g/mol), hydrogen-bonding capacity, and conformational flexibility, directly impacting CNS penetration, metabolic stability, and polypharmacology. Consequently, uncritical substitution risks invalidating structure-activity relationship (SAR) hypotheses and confounding in vivo pharmacological readouts.

Quantitative Differentiation of 2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide from Closest Structural Analogs


Molecular Size and Physicochemical Property Comparison Against the Clinical 5-HT1A Agonist PRX-00023

Compared to the Phase III 5-HT1A partial agonist PRX-00023 (Ki = 1 nM) , 2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide possesses a significantly lower molecular weight (316.46 vs. 450.64 g/mol) and reduced topological polar surface area (TPSA), consistent with the retention of the methanesulfonyl-piperidine core while eliminating the bulky arylpiperazine-sulfonamide substituent. This size reduction predicts superior ligand efficiency and a distinct CNS penetration profile, as physicochemical properties are key determinants of blood–brain barrier permeability .

CNS drug design 5-HT1A receptor physicochemical property optimization

Structural Differentiation from PRX-00023: Cyclohexylacetamide vs. Arylpiperazine-Sulfonamide Pharmacophore

The target compound replaces the N-(3-(4-(4-cyclohexylmethanesulfonylaminobutyl)piperazin-1-yl)phenyl)acetamide scaffold of PRX-00023 with a simpler cyclohexylacetamide linked to a 1-methanesulfonylpiperidine. In PRX-00023, the arylpiperazine moiety is critical for high-affinity 5-HT1A binding (Ki = 1 nM) and extended target residence time . The absence of this moiety in 2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide suggests a divergent pharmacological profile, potentially reducing 5-HT1A affinity while opening opportunities for activity at alternative CNS targets (e.g., sigma receptors, other aminergic GPCRs) commonly engaged by methanesulfonyl-piperidine chemotypes.

structure-activity relationship scaffold hopping 5-HT1A partial agonist

Optimal Research and Procurement Scenarios for 2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide


CNS Lead Optimization Scaffold with Favorable Physicochemical Properties

Procurement is indicated for medicinal chemistry teams seeking a low-molecular-weight (316.46 g/mol) methanesulfonyl-piperidine scaffold with a single hydrogen bond donor . Compared to the clinical candidate PRX-00023 (MW = 450.64 g/mol), the target compound offers a more ligand-efficient core for CNS lead optimization, aligning with CNS MPO desirability criteria. It serves as a starting point for installing diverse pharmacophores to tune receptor selectivity.

Exploration of Non-5-HT1A Targets Within Methanesulfonyl-Piperidine Chemical Space

The absence of the arylpiperazine-sulfonamide moiety found in the selective 5-HT1A agonist PRX-00023 (Ki = 1 nM) suggests divergent polypharmacology. This compound is appropriate for screening campaigns targeting other aminergic GPCRs, sigma receptors, or enzymes modulated by methanesulfonyl-piperidine chemotypes, enabling the discovery of novel target engagement profiles.

Structure-Activity Relationship (SAR) Studies Differentiating Cyclohexylacetamide from Arylpiperazine Pharmacophores

As a structural analog of PRX-00023, this compound enables SAR investigations comparing cyclohexylacetamide vs. arylpiperazine-sulfonamide groups. Researchers can assess the impact of replacing the extended sulfonamide linker on target binding kinetics, functional selectivity, and metabolic stability, generating critical data for scaffold-hopping strategies in CNS drug discovery .

Quote Request

Request a Quote for 2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.